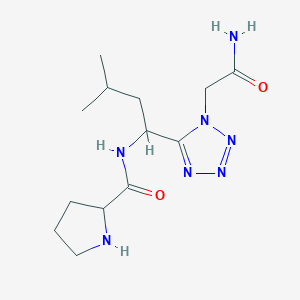
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide, also known as TAT, is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. TAT belongs to the class of tetrazolylacetamide derivatives and has been shown to have a wide range of biochemical and physiological effects. In
作用机制
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide's mechanism of action is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has also been shown to modulate the activity of neurotransmitters in the brain, which may explain its potential in treating neurodegenerative disorders.
生化和生理效应
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may explain its potential in treating neurodegenerative disorders.
实验室实验的优点和局限性
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has several advantages for lab experiments, including its high purity and stability. However, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide research. One direction is to investigate its potential in combination with other drugs for the treatment of cancer and inflammation. Another direction is to explore its potential in treating other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to understand the safety and efficacy of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide in humans.
Conclusion
In conclusion, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide is a synthetic compound that has shown promise as a potential therapeutic agent in various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-tumor properties, as well as potential in treating neurodegenerative disorders. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has several advantages for lab experiments, but its safety and efficacy in humans are not fully understood. Further research is needed to fully understand the potential of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide as a therapeutic agent.
合成方法
The synthesis of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide involves a multi-step process that includes the reaction of 2-cyanomethyl-2-methylpropanoic acid with pyrrolidine and subsequent reaction with tetrazole. The final product is obtained through the reaction of the resulting intermediate with acetic anhydride. The synthesis of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been optimized to improve yield and purity.
科学研究应用
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. In addition, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been investigated for its potential in treating Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
121695-04-3 |
|---|---|
产品名称 |
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide |
分子式 |
C13H23N7O2 |
分子量 |
309.37 g/mol |
IUPAC 名称 |
N-[1-[1-(2-amino-2-oxoethyl)tetrazol-5-yl]-3-methylbutyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N7O2/c1-8(2)6-10(16-13(22)9-4-3-5-15-9)12-17-18-19-20(12)7-11(14)21/h8-10,15H,3-7H2,1-2H3,(H2,14,21)(H,16,22) |
InChI 键 |
LKMZFDHQJPAGLQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2 |
规范 SMILES |
CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2 |
同义词 |
5-(1-(2-pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide PAMTA chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



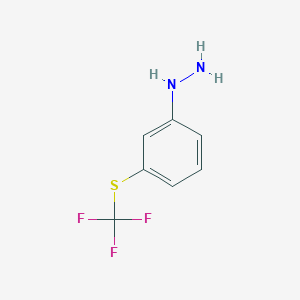
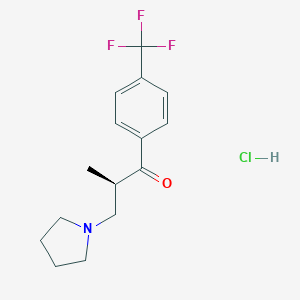
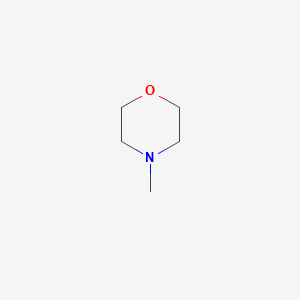
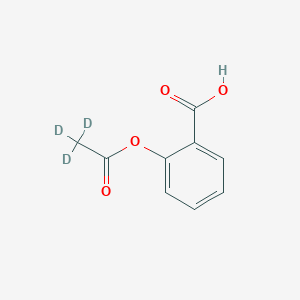
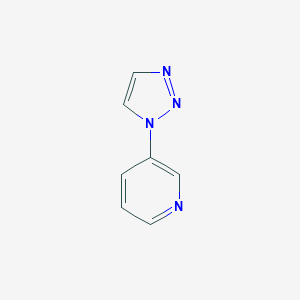
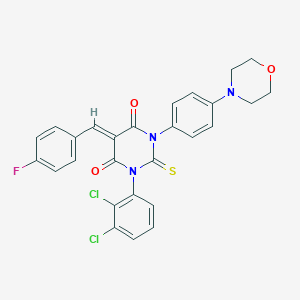
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
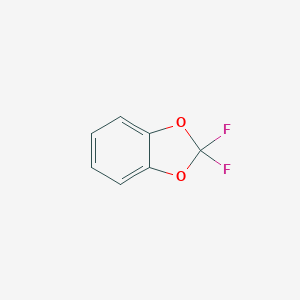
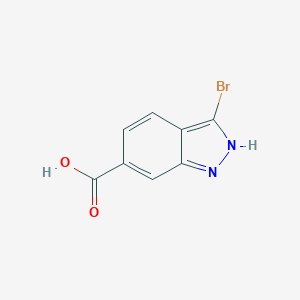
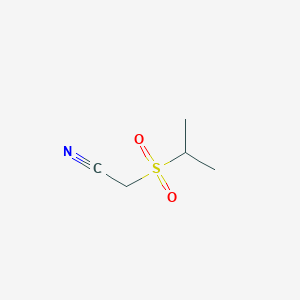
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)